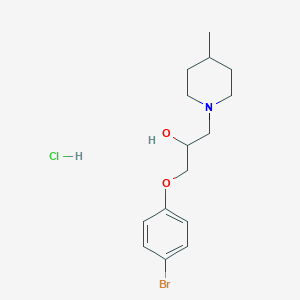

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Descripción

This compound belongs to the class of propan-2-ol derivatives functionalized with aromatic ether and heterocyclic amine groups. Its structure features a 4-bromophenoxy group attached to the central propan-2-ol backbone and a 4-methylpiperidin-1-yl amine moiety, forming a hydrochloride salt to enhance solubility and stability.

Propiedades

IUPAC Name |

1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2.ClH/c1-12-6-8-17(9-7-12)10-14(18)11-19-15-4-2-13(16)3-5-15;/h2-5,12,14,18H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXNMDWRPNCVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

Introduction of the Piperidinyl Group: The intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidinyl group.

Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is also common to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Pharmacology: The compound is investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

Industrial Chemistry: It is used as a building block in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Phenoxy Substituents: Bromine (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) or naphthyloxy (bulky aromatic) groups in analogs. This affects electronic properties and binding interactions .

Pharmacological Implications

- Beta-Blocker Analogs: Compounds like Dexpropranolol and Nadolol act via beta-adrenergic receptor blockade. The target compound’s piperidinyl group may confer distinct receptor affinity compared to isopropylamino or tert-butylamino groups .

- The bromophenoxy group in the target compound may enhance activity against specific fungal strains .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability.

Actividad Biológica

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, identified by its CAS number 1217081-68-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H23BrClNO2

- Molecular Weight : 364.70 g/mol

- Structure : The compound features a bromophenoxy group attached to a piperidine ring and a propanol moiety, contributing to its biological activity.

The biological activity of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that modulates neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown notable antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its potential as a lead compound in the development of new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 10 |

| Bacillus subtilis | 5 |

| Clostridium perfringens | 15 |

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected.

Case Studies

-

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several compounds, including 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential in treating infections caused by resistant strains . -

Anticancer Research

Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, particularly in hormone receptor-positive cancer types .

Comparative Analysis

To understand the uniqueness of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | Chlorine instead of Bromine | Moderate antibacterial activity |

| 1-(4-Fluorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | Fluorine instead of Bromine | Lower cytotoxicity |

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Reacting 4-bromophenol with epichlorohydrin to form the phenoxypropanol intermediate.

- Amine coupling : Introducing the 4-methylpiperidine moiety via nucleophilic ring-opening of the epoxide under basic conditions (e.g., NaOH or K₂CO₃).

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).

Q. Optimization strategies :

- Temperature control : Maintaining 50–60°C during coupling to minimize side reactions.

- Solvent selection : Using aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-bromophenoxy protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.2–1.4 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propanol backbone.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~399.1).

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and salt formation .

Q. What is the proposed mechanism of action for this compound in biological systems?

The compound’s mechanism involves dual interactions:

- Receptor binding : The 4-methylpiperidine group acts as a pharmacophore for G protein-coupled receptors (GPCRs), potentially modulating neurotransmitter release.

- Hydrogen bonding : The hydroxyl and ether groups facilitate interactions with catalytic residues in enzymes (e.g., kinases or phosphatases).

In vitro assays (e.g., radioligand binding or enzyme inhibition) are recommended to quantify affinity (Ki) and potency (IC50) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Common issues and solutions:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-bromophenoxy moiety?

- Bioisosteric replacement : Substitute bromine with chlorine or trifluoromethyl to assess electronic effects.

- Ring modifications : Compare activity against analogs with 4-chloro- or 4-fluorophenoxy groups.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets.

Example: A 4-chlorophenoxy analog showed 2.3-fold lower potency in β-adrenergic receptor assays, highlighting bromine’s role in hydrophobic interactions .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

- Experimental design :

- Dose calibration : Ensure in vivo doses match in vitro effective concentrations (accounting for bioavailability).

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects.

- Data normalization : Correct for plasma protein binding using equilibrium dialysis .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Solubility : The salt improves aqueous solubility (>50 mg/mL in PBS vs. <5 mg/mL for the free base).

- Stability : Hygroscopicity requires storage under anhydrous conditions (argon atmosphere, desiccator).

- Characterization : TGA/DSC analysis confirms decomposition onset at ~200°C .

Q. What are the best practices for designing analogs with reduced off-target effects?

- Selective functionalization : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to enhance selectivity.

- Proteome-wide screening : Use affinity chromatography coupled with MS to identify non-target binding partners.

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

Q. How can researchers validate contradictory cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.